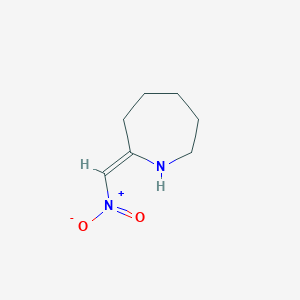

(2Z)-2-(nitromethylidene)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-(nitromethylidene)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-9(11)6-7-4-2-1-3-5-8-7/h6,8H,1-5H2/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTVZDUKYJWIDH-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C[N+](=O)[O-])NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=C/[N+](=O)[O-])/NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806158 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2z 2 Nitromethylidene Azepane

Strategic Approaches to the Azepane Ring System Construction

The synthesis of the azepane scaffold, a seven-membered nitrogen-containing ring, is a key challenge in the preparation of the title compound. The inherent ring strain and entropic factors associated with the formation of medium-sized rings necessitate specialized synthetic strategies. thieme-connect.de Two primary approaches, ring expansion of smaller heterocyclic systems and direct cyclization reactions, have proven effective in constructing the azepane core. nih.govmanchester.ac.ukresearchgate.net

Ring Expansion Methodologies from Smaller Heterocycles

Ring expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines. researchgate.netresearchgate.net These methods often involve the generation of a reactive intermediate that facilitates the insertion of a carbon atom into the existing ring.

One notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukresearchgate.net This process, mediated by blue light at room temperature, centers on the conversion of a nitro group into a singlet nitrene. This highly reactive intermediate can then rearrange, transforming a six-membered benzenoid framework into a seven-membered azepine system. Subsequent hydrogenolysis of the resulting unsaturated ring furnishes the saturated azepane skeleton in a two-step sequence. nih.govmanchester.ac.uk

Another significant approach is the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives. researchgate.net This methodology can lead to the formation of diastereomerically pure azepane derivatives in excellent yields. The stereochemical outcome of this process can be investigated and rationalized using semiempirical molecular orbital calculations. researchgate.net Furthermore, the ring expansion of pyrrolidines via the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate has been demonstrated for the synthesis of substituted azepanes. researchgate.net

The following table summarizes key ring expansion methodologies for azepane synthesis:

| Starting Material | Reagents/Conditions | Product | Key Features |

| Nitroarenes | Blue light irradiation, then H2/catalyst | Polysubstituted azepanes | Photochemical dearomatization, two-step process. nih.govmanchester.ac.uk |

| Piperidine derivatives | Not specified in abstract | Diastereomerically pure azepanes | Stereoselective and regioselective. researchgate.net |

| Pyrrolidines | Nucleophilic attack on bicyclic azetidinium intermediate | Substituted azepanes | Regioselective ring opening. researchgate.net |

| 1-Azirines | Cycloaddition | Azepines | Thermal or photochemical conditions. numberanalytics.com |

Cyclization Reactions for Azepane Formation

Direct cyclization of acyclic precursors represents another major pathway to the azepane ring system. These reactions involve the formation of a carbon-nitrogen bond to close the seven-membered ring.

A prominent example is the silyl-aza-Prins cyclization of allylsilyl amines. sciencemadness.orgrsc.org This method allows for the synthesis of trans-azepanes in high yields and with good to excellent diastereoselectivities. The choice of Lewis acid catalyst is crucial, with indium(III) chloride selectively promoting the formation of azepanes. sciencemadness.org This process involves the in situ formation of an iminium ion, followed by a 7-endo cyclization. sciencemadness.org Iron(III) salts have also been employed as sustainable catalysts for a similar transformation, leading to tetrahydroazepines. rsc.org

Tandem reactions, such as the amination/cyclization of fluorinated allenynes catalyzed by copper(I), also provide a route to functionalized azepines, which can be precursors to azepanes. thieme-connect.de The development of robust methods for the direct construction of these medium-sized rings remains an active area of research due to challenges such as slow cyclization kinetics. thieme-connect.de

Installation and Stereoselective Control of the (Z)-Nitromethylidene Moiety

The introduction of the (Z)-nitromethylidene group onto the azepane ring is a critical step in the synthesis of the target compound. This transformation requires careful consideration of both the synthetic methodology and the stereochemical control to ensure the desired (Z)-configuration of the exocyclic double bond.

Direct Synthetic Routes involving Nitroalkenes or Nitroaldehydes

The direct reaction of a suitable azepane-derived nucleophile with a nitro-containing electrophile, such as a nitroalkene or a nitroaldehyde, represents a plausible, though not explicitly documented, route to (2Z)-2-(nitromethylidene)azepane. The high reactivity of nitroalkenes makes them effective substrates in various carbon-carbon bond-forming reactions. nih.gov

A potential strategy could involve the aza-Michael addition of an azepane-derived enamine to a nitroalkene. The stereoselectivity of such reactions can often be controlled through the use of chiral catalysts or auxiliaries. rsc.org

Condensation and Elimination Protocols

A more common and versatile approach to the formation of the nitromethylidene group involves the condensation of a carbonyl or a related functional group at the C2 position of the azepane ring with a nitroalkane, followed by elimination. The Henry reaction, or nitroaldol reaction, is a classic method for the formation of β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone. rsc.orgnih.gov Subsequent dehydration of the β-nitro alcohol intermediate yields the corresponding nitroalkene. rsc.org

In the context of synthesizing this compound, a precursor such as azepan-2-one (B1668282) (caprolactam) could be activated and then condensed with nitromethane. The Knoevenagel condensation provides a related and powerful method for the formation of α,β-unsaturated compounds from the reaction of an active hydrogen compound, such as nitromethane, with a carbonyl group, often catalyzed by a weak base. youtube.comacs.org The stereochemical outcome of these reactions can be influenced by the reaction conditions, including the choice of catalyst and solvent. sciencemadness.org For instance, the use of piperidine and molecular sieves has been shown to control the stereochemical outcome in the synthesis of (E)- or (Z)-nitroalkenes. tsijournals.com

A particularly relevant procedure is the Eschenmoser sulfide (B99878) contraction, which has been used to synthesize the related compound 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. This method involves the S-alkylation of azepane-2-thione to form a thioiminium salt, followed by treatment with triphenylphosphine (B44618) and triethylamine (B128534) to induce sulfur extrusion and form the enaminone. While this specific example leads to a ketone, the underlying principle of forming a C=C bond from a lactam precursor is highly pertinent. A modification of this approach, potentially involving a different phosphine (B1218219) reagent or reaction conditions, could conceivably be adapted for the synthesis of the nitromethylidene analogue.

Methodologies for Stereochemical Assignment and Control of the (Z)-Configuration

The control and unambiguous assignment of the (Z)-stereochemistry of the nitromethylidene group are crucial. The (Z)-isomer is often favored in related systems due to the potential for intramolecular hydrogen bonding between the N-H proton of the azepane ring and an oxygen atom of the nitro group, which would stabilize the (Z)-conformation.

Stereochemical Control: The stereoselectivity of the condensation and elimination reactions can be influenced by several factors. The choice of base, solvent, and temperature can all play a role in determining the ratio of (Z) to (E) isomers. tsijournals.com In some cases, the thermodynamic stability of the (Z)-isomer may allow for equilibration to the desired product, even if the kinetic product is a mixture of isomers. youtube.com

Stereochemical Assignment: The definitive assignment of the (Z)- and (E)-isomers is typically achieved through spectroscopic methods and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between (Z) and (E) isomers. The chemical shift of the vinylic proton on the nitromethylidene group is expected to be different for the two isomers due to the anisotropic effect of the azepane ring and the nitro group. researchgate.netresearchgate.netnih.gov Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the spatial proximity of protons, allowing for the assignment of the relative stereochemistry. nih.govmkuniversity.ac.in For example, an NOE between the N-H proton of the azepane and the vinylic proton would be indicative of the (Z)-configuration.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional structure of a molecule, including the stereochemistry of the double bond. numberanalytics.comyoutube.comthieme-connect.delibretexts.org By obtaining a suitable crystal of the compound, the precise arrangement of the atoms can be determined, confirming the (Z)- or (E)-configuration. researchgate.net

The following table outlines methods for stereochemical assignment:

| Method | Principle | Application to this compound |

| 1H NMR Spectroscopy | Different chemical shifts for vinylic protons in (Z) and (E) isomers due to anisotropic effects. researchgate.netresearchgate.netnih.gov | The vinylic proton in the (Z)-isomer is expected to have a distinct chemical shift compared to the (E)-isomer. |

| Nuclear Overhauser Effect (NOE) | Measures the transfer of nuclear spin polarization between spatially close nuclei. nih.govmkuniversity.ac.in | An NOE between the azepane N-H proton and the vinylic proton would confirm the (Z)-configuration. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. numberanalytics.comyoutube.comthieme-connect.delibretexts.org | Unambiguously determines the geometry of the C=C double bond. researchgate.net |

Catalytic Strategies in the Synthesis of this compound

Catalytic methods are central to the efficient construction of complex molecules like this compound. These strategies can be broadly categorized into transition metal-mediated syntheses and organocatalytic approaches, both offering distinct advantages in terms of selectivity and reactivity.

Transition metal catalysis offers powerful tools for the formation of the key structural features of this compound. While direct synthesis of this specific compound is not extensively documented, analogous reactions provide a clear framework for potential synthetic routes.

One plausible approach involves the palladium-catalyzed coupling of a suitable azepane-derived enamine or enamine precursor with a nitro-containing coupling partner. Palladium catalysts are well-known for their ability to facilitate C-N and C-C bond formation. organic-chemistry.org For instance, the coupling of vinyl bromides with amines, catalyzed by palladium acetate, can produce enamines. organic-chemistry.org A subsequent reaction or a one-pot procedure could introduce the nitromethylidene group.

Copper-catalyzed reactions also present a viable pathway. Copper(I) has been shown to catalyze the tandem amination/cyclization of functionalized allenynes to produce azepine derivatives. nih.gov This highlights the potential of copper catalysts to mediate complex cyclization and functionalization sequences that could be adapted for the synthesis of nitromethylidene-substituted azepanes. Furthermore, copper catalysts have been employed in the N-vinylation of amides and azoles, which could be a key step in constructing the enamine moiety. organic-chemistry.org

The following table summarizes representative transition metal-catalyzed reactions that could be analogous to the synthesis of this compound:

| Catalyst System | Reactants | Product Type | Potential Application |

| Pd(OAc)₂ / Ligand | Vinyl bromide, Secondary amine | Enamine | Formation of the azepane enamine precursor organic-chemistry.org |

| Cu(I) complex | Functionalized allenyne, Amine | Azepine derivative | Construction of the azepane ring system nih.gov |

| Ni(II)/Photoredox catalyst | Secondary nitroalkane, Alkyl iodide | Tertiary nitroalkane | Introduction of the nitro group to a pre-functionalized azepane precursor nih.govorganic-chemistry.org |

It is important to note that the direct application of these methods to the synthesis of this compound would require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. For the synthesis of this compound, organocatalysis could be particularly useful in the key bond-forming steps, often proceeding with high enantioselectivity.

A prominent organocatalytic strategy would involve the reaction of an azepane-derived enamine with a nitro-olefin. Chiral secondary amines, such as proline and its derivatives, are known to catalyze the Michael addition of aldehydes and ketones to nitroalkenes via enamine intermediates. nih.govacs.org This approach could be adapted to form the C-C bond between the azepane ring and the nitromethyl group. The reaction proceeds through the formation of a nucleophilic enamine from the cyclic amine and a carbonyl compound, which then attacks the nitroalkene.

The direct vinylogous Michael addition of cyclic enones to nitroalkenes, catalyzed by chiral primary amines, also provides a precedent for the functionalization of cyclic systems at a position gamma to a carbonyl group, which could be a strategic consideration in a multi-step synthesis. nih.gov

The following table illustrates potential organocatalytic reactions relevant to the synthesis of this compound:

| Organocatalyst | Reactants | Reaction Type | Potential Application |

| Proline derivatives | Cyclic ketone/aldehyde, Secondary amine, Nitroalkene | Enamine-catalyzed Michael addition | Formation of the nitromethyl-substituted azepane skeleton nih.govacs.org |

| Chiral primary amine | Cyclic enone, Nitroalkene | Dienamine-catalyzed vinylogous Michael addition | Functionalization of a cyclic precursor nih.gov |

The success of these organocatalytic methods would depend on the careful selection of the catalyst and reaction conditions to control the stereochemical outcome and regioselectivity of the addition.

Photochemical and electrochemical methods offer unique, often milder, alternatives to traditional thermal reactions for the synthesis of this compound. These techniques can generate highly reactive intermediates under controlled conditions.

A notable photochemical strategy for the synthesis of the azepane ring itself involves the dearomative ring expansion of nitroarenes. researchgate.net This process, mediated by blue light, converts a six-membered nitroarene into a seven-membered 3H-azepine intermediate, which can then be hydrogenated to the saturated azepane. researchgate.net While this method doesn't directly install the nitromethylidene group, it provides a powerful entry to the core azepane structure from simple starting materials.

Photochemical methods can also be employed for C-C bond formation. For instance, the photochemically-induced reaction between tertiary amines and nitrones can lead to the formation of new C-C bonds through the generation of α-aminoalkyl radicals. nih.gov This type of reactivity could potentially be harnessed to introduce a functionalized side chain to the azepane nitrogen, which could then be converted to the nitromethylidene group. Furthermore, photoredox catalysis in combination with nickel has been used for the C-alkylation of secondary nitroalkanes, a reaction that could be key to building the desired functionality. nih.govacs.org

Electrochemical methods can also be applied to the synthesis of enamines and the manipulation of nitro compounds. The electrochemical oxidation of enamines derived from cyclic ketones has been studied, providing insights into their reactivity. rsc.org Electrosynthesis can also be used to generate hindered amines from iminium salts and cyanoheteroarenes, demonstrating the potential for C-C bond formation under electrochemical conditions. acs.org

The following table highlights relevant photochemical and electrochemical approaches:

| Method | Reactants/Precursors | Key Transformation | Potential Application |

| Photochemical Ring Expansion | Nitroarene | Formation of azepine ring | Synthesis of the core azepane structure researchgate.net |

| Photoredox/Nickel Dual Catalysis | Secondary nitroalkane, Alkyl iodide | C-alkylation of nitroalkane | Introduction of the nitroalkyl side chain nih.govacs.org |

| Electrochemical Oxidation | Cyclic enamine | Generation of reactive intermediates | Functionalization of the enamine rsc.org |

| Electrochemical Coupling | Iminium salt, Cyanoheteroarene | C-C bond formation | Construction of functionalized amine precursors acs.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound can be approached with these principles in mind.

Atom Economy: Synthetic methods that maximize the incorporation of all reactant atoms into the final product are preferred. Catalytic methods, by their nature, are often highly atom-economical as the catalyst is used in small amounts and is regenerated. One-pot reactions and tandem or cascade reactions, where multiple transformations occur in a single reaction vessel, also contribute to high atom economy by reducing the number of purification steps and solvent usage. researchgate.netresearchgate.net

Use of Safer Solvents and Reagents: The use of environmentally benign solvents is a key aspect of green chemistry. For instance, the self-condensation of enamines has been reported under microwave irradiation in ionic liquids, which can be a greener alternative to volatile organic solvents. researchgate.net Water has also been explored as a solvent for reactions involving aliphatic nitro compounds. rsc.org The use of organocatalysts instead of potentially toxic heavy metals is another step towards greener synthesis. acs.org

Energy Efficiency: Photochemical and electrochemical methods can be more energy-efficient than traditional thermal methods, as they can often be carried out at room temperature. researchgate.netacs.org Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Renewable Feedstocks: While not directly addressed in the context of this specific molecule, the long-term goal of green chemistry is to utilize renewable feedstocks. The development of synthetic routes from biomass-derived starting materials would be a significant advancement.

The following table summarizes the application of green chemistry principles to the potential synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Use of catalytic methods, one-pot reactions, and tandem cyclizations. researchgate.netresearchgate.net |

| Safer Solvents | Employing water, ionic liquids, or solvent-free conditions. researchgate.netrsc.org |

| Energy Efficiency | Utilizing photochemical, electrochemical, or microwave-assisted methods. researchgate.netacs.orgresearchgate.net |

| Use of Catalysis | Preference for organocatalysts or abundant and less toxic metal catalysts. acs.org |

By integrating these principles into the design of synthetic strategies, the production of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations and Reactivity of 2z 2 Nitromethylidene Azepane

Reaction Pathways in the Formation of (2Z)-2-(Nitromethylidene)azepane

The synthesis of this compound, like other cyclic nitro-enamines, is generally achieved through the condensation of a suitable precursor with a nitro-activated methylidene component. A common and effective strategy involves the reaction of a lactam or a related cyclic imine precursor with a nitroalkane derivative.

Elucidation of Key Intermediates and Transition States

The formation of the nitromethylidene double bond typically proceeds through a series of key intermediates. A plausible pathway involves the initial activation of the azepane precursor. For instance, starting from azepane-2-thione, S-alkylation with a reagent like p-nitrophenacyl bromide can lead to a thioiminium salt intermediate. Subsequent sulfur extrusion, often induced by a phosphine (B1218219) reagent such as triphenylphosphine (B44618) in the presence of a base like triethylamine (B128534), generates the enaminone structure. While this produces a related class of compounds, the underlying principle of forming a stabilized exocyclic double bond is analogous.

For the direct formation from a lactam like azepan-2-one (B1668282), the reaction likely proceeds via an activated intermediate. This could involve conversion of the lactam to a more reactive species, such as a lactam acetal (B89532) or a Vilsmeier-type reagent, which can then react with a nitronate anion. The nitronate anion, formed by deprotonation of a nitroalkane like nitromethane, acts as the nucleophile. The reaction would then proceed through an addition-elimination sequence, where the nitronate adds to the activated lactam, followed by elimination of a leaving group (e.g., an alkoxide or a secondary amine) to form the C=C double bond.

The transition states in these reactions would involve the approach of the nucleophilic nitronate to the electrophilic carbon of the activated lactam. The geometry of this approach would be influenced by steric factors imposed by the seven-membered ring.

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound is governed by both kinetic and thermodynamic factors. The formation of the nitronate anion is a reversible acid-base reaction, and its concentration will depend on the strength of the base used and the pKa of the nitroalkane. The subsequent addition to the activated lactam is often the rate-determining step.

| Parameter | Consideration |

| Reactants | Azepan-2-one (or derivative), Nitroalkane (e.g., nitromethane) |

| Activating Agent | Dehydrating agent, Vilsmeier reagent, etc. |

| Base | Strong, non-nucleophilic base for nitronate formation |

| Key Intermediate | Nitronate anion, Activated lactam |

| Rate-determining step | Nucleophilic addition of nitronate to activated lactam |

| Thermodynamic Control | Favors the formation of the more stable (2Z)-isomer |

Nucleophilic Addition Reactions of the Nitromethylidene Electrophile

The nitromethylidene group in this compound is a potent electrophile. The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, making the β-carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of this class of compounds.

Michael Addition Pathways to the α,β-Unsaturated System

This compound is an excellent Michael acceptor. organic-chemistry.org A variety of soft carbon nucleophiles, such as enolates, enamines, and organocuprates, can add to the β-position of the nitromethylidene group. The reaction proceeds via a standard Michael addition mechanism, where the nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-carbon bond. The resulting intermediate is a nitronate anion, which is then protonated during workup to yield the final adduct.

The stereochemical outcome of the Michael addition can often be controlled by the use of chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. The seven-membered ring of the azepane moiety can also exert some degree of diastereocontrol.

Reactions with Amine and Alcohol Nucleophiles

Nitrogen and oxygen nucleophiles, such as primary and secondary amines and alcohols, readily add to the electrophilic double bond of nitromethylidene compounds. libretexts.org The reaction with amines leads to the formation of β-amino-nitro compounds, while alcohols yield β-alkoxy-nitro derivatives.

These reactions are typically reversible and can be catalyzed by either acid or base. In the case of amine nucleophiles, the addition can be followed by further transformations. For instance, if the amine has a suitable appended functional group, subsequent intramolecular reactions can occur. The rate of addition is influenced by the nucleophilicity of the amine or alcohol and the steric hindrance around the reaction center.

| Nucleophile | Product Type | Key Features |

| Enolates | γ-Nitro ketones/esters | C-C bond formation, potential for stereocontrol |

| Enamines | γ-Nitro imines/enamines | C-C bond formation, can be hydrolyzed to ketones |

| Organocuprates | Alkylated nitro compounds | C-C bond formation with alkyl or aryl groups |

| Primary Amines | β-Amino-nitro compounds | C-N bond formation, potential for further reactions |

| Secondary Amines | β-Amino-nitro compounds | C-N bond formation |

| Alcohols | β-Alkoxy-nitro compounds | C-O bond formation, typically reversible |

Intramolecular Cyclization Reactions and Annulation Pathways

The functional groups present in the adducts formed from the nucleophilic addition to this compound can be exploited in subsequent intramolecular cyclization reactions to construct more complex heterocyclic systems. These annulation pathways are powerful tools in synthetic organic chemistry.

For example, a Michael adduct formed from the reaction with a nucleophile containing a pendant electrophilic group can undergo an intramolecular cyclization. If the nucleophile is an enolate derived from a dicarbonyl compound, the resulting adduct can cyclize to form a new ring fused to the azepane core.

Furthermore, the nitro group itself can be a versatile handle for cyclization. Reduction of the nitro group to an amine can be followed by intramolecular condensation with another functional group within the molecule, such as a ketone or an ester, to form a new heterocyclic ring. These tandem reaction sequences, where a nucleophilic addition is followed by a cyclization, provide efficient routes to complex polycyclic structures. Research on related enamine systems has shown that such cyclizations are feasible and can be used to synthesize a variety of fused ring systems. nih.gov

Transformations Involving the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, can undergo a variety of transformations, including ring-opening reactions and functionalization at both the nitrogen and carbon atoms.

Ring-opening reactions of azepanes are less common than for smaller, more strained rings like aziridines and azetidines. However, under specific conditions, the C-N bonds of the azepane ring can be cleaved. For instance, derivatives of azepane can undergo ring-opening upon treatment with strong nucleophiles or under reductive conditions, particularly if the ring is activated by adjacent functional groups. In the case of this compound, the exocyclic double bond and the nitro group could potentially influence ring-opening pathways, although specific examples are not readily found in the literature.

The presence of the nitromethylidene group could facilitate ring-opening through pathways involving the rearrangement of the exocyclic double bond into the ring, followed by cleavage. Such reactions would likely require specific catalysts or reaction conditions to overcome the inherent stability of the seven-membered ring.

The functionalization of the azepane ring in this compound can occur at the nitrogen atom or the carbon atoms of the ring.

Nitrogen Atom Functionalization: The nitrogen atom of the azepane ring, being part of an enamine system, is less basic than a typical secondary amine. However, it can still undergo reactions with strong electrophiles. Alkylation, acylation, and sulfonylation at the nitrogen are possible transformations, leading to a variety of N-functionalized azepane derivatives. These reactions would likely require strong electrophiles and careful control of reaction conditions to avoid competing reactions at other sites.

Carbon Atom Functionalization: The carbon atoms of the azepane ring can also be functionalized, although this is often more challenging. The α-carbons to the nitrogen are the most likely sites for functionalization through deprotonation-alkylation sequences, although the acidity of these protons is influenced by the enamine system. The presence of the nitromethylidene group significantly influences the reactivity of the α-carbon within the double bond, making it a primary site for reactions.

Rearrangements and Other Pericyclic Processes

The nitromethylidene group in conjunction with the azepane ring opens up possibilities for various rearrangements and pericyclic reactions.

The conjugated system of the enamine and the nitroalkene can potentially participate in electrocyclic reactions or cycloadditions under thermal or photochemical conditions. For example, [3+2] cycloaddition reactions involving the nitromethylidene group as a 1,3-dipole precursor could be envisioned, leading to the formation of spirocyclic or fused-ring systems.

Rearrangements involving the migration of the exocyclic double bond into the ring could lead to the formation of different azepine isomers. These rearrangements could be catalyzed by acids, bases, or transition metals. The specific outcome of such reactions would depend on the reaction conditions and the stability of the resulting isomers.

While specific examples of these transformations for this compound are not detailed in the available literature, the general principles of enamine and nitroalkene reactivity provide a framework for predicting its chemical behavior and potential for use in the synthesis of complex nitrogen-containing molecules. Further experimental investigation is needed to fully explore the synthetic utility of this interesting compound.

Advanced Spectroscopic Methodologies for Structural Elucidation of 2z 2 Nitromethylidene Azepane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For (2Z)-2-(nitromethylidene)azepane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a definitive confirmation of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azepane ring, the nitromethylidene group, and the N-H proton. The chemical shifts of the methylene (B1212753) protons on the azepane ring would likely appear in the range of 1.5-3.5 ppm. The vinylic proton of the nitromethylidene group is anticipated to resonate further downfield, typically in the region of 5.0-7.0 ppm, due to the electron-withdrawing effect of the nitro group. The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The azepane ring carbons would be expected to resonate in the aliphatic region (20-50 ppm). The sp² hybridized carbons of the C=C double bond would appear significantly downfield, with the carbon attached to the nitro group resonating at a lower field than the carbon attached to the azepane ring.

To establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would reveal one-bond correlations between protons and their directly attached carbons. The Correlation Spectroscopy (COSY) experiment would identify protons that are spin-spin coupled, typically those on adjacent carbons, thus mapping out the proton-proton networks within the azepane ring. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection of the nitromethylidene group to the azepane ring and for assigning quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=CH-NO₂ | 6.5 - 7.5 | 130 - 140 |

| C=C-N | - | 145 - 155 |

| N-H | 7.0 - 8.0 (broad) | - |

| α-CH₂ (next to N) | 3.0 - 3.5 | 45 - 55 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The seven-membered azepane ring is known to be flexible and can adopt several conformations, such as chair and boat forms. The conformational preferences of this compound in solution can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the through-space proximity of different protons, which in turn helps to determine the predominant conformation of the azepane ring. For instance, observing NOEs between protons on opposite sides of the ring would suggest a folded or twisted conformation. Computational modeling can be used in conjunction with NMR data to further refine the conformational analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, and NO₂ groups.

The N-H stretching vibration would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the azepane ring would be observed in the 2850-3000 cm⁻¹ region. A key feature would be the C=C stretching vibration of the nitromethylidene group, which is expected to appear in the 1600-1650 cm⁻¹ range. The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch between 1300 and 1370 cm⁻¹. These bands are usually strong in the IR spectrum. Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium-Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C | Stretch | 1600 - 1650 | Medium (IR), Strong (Raman) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular mass, which is calculated to be 156.0899 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a significant fragment at m/z 110. Another plausible fragmentation pathway would be the cleavage of the azepane ring. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 157.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 156.0899 |

| [M+H]⁺ | 157.0972 |

| [M+Na]⁺ | 179.0791 |

Note: These are predicted m/z values based on the molecular formula C₇H₁₂N₂O₂.

X-ray Crystallography for Solid-State Structure and Stereochemistry

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the Z stereochemistry of the double bond.

Although a crystal structure for the title compound is not available, the structure of a closely related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, has been reported. By analogy, it is expected that the nitromethylidene group in this compound would be largely planar. The azepane ring would likely adopt a distorted chair or boat conformation in the crystal lattice. Furthermore, the crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group and the oxygen atoms of the nitro group of neighboring molecules.

Table 4: Comparison of Expected Structural Features with an Analogous Compound

| Feature | This compound (Predicted) | 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone |

|---|---|---|

| Double Bond Stereochemistry | Z | Z |

| Azepane Ring Conformation | Distorted Chair/Boat | Distorted Chair |

| Planarity of Exocyclic Group | Largely Planar | Largely Planar |

Computational and Theoretical Chemistry Studies of 2z 2 Nitromethylidene Azepane

Quantum Chemical Calculations on Electronic Structure and Reactivity

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance in determining reactivity.

The electronic structure of (2Z)-2-(nitromethylidene)azepane is characterized by a conjugated π-system extending over the C=C double bond and the nitro group. The nitrogen atom of the azepane ring also participates in this system through its lone pair of electrons, forming a nitroenamine-like moiety.

HOMO: The HOMO is expected to be primarily localized on the enamine part of the molecule, specifically the nitrogen atom of the azepane ring and the adjacent carbon atom of the double bond. The electron density from the nitrogen's lone pair contributes significantly to the HOMO, making this region nucleophilic.

LUMO: Conversely, the LUMO is anticipated to be centered on the nitromethylidene fragment, particularly on the nitro group (NO2). The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, rendering the carbon atom of the C=C bond and the nitrogen atom of the nitro group electrophilic.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the conjugation between the enamine and the nitro group is expected to reduce this gap compared to non-conjugated analogues.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

| HOMO | Enamine moiety (Azepane N, C=C bond) | Nucleophilic character at the α-carbon |

| LUMO | Nitromethylidene fragment (NO2 group, C=C bond) | Electrophilic character at the β-carbon |

Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential:

Negative Potential: A region of high electron density (negative potential) is predicted around the oxygen atoms of the nitro group, making them susceptible to attack by electrophiles or coordination to metal ions. The nitrogen atom of the azepane ring, despite its lone pair contributing to the π-system, will also exhibit some negative potential.

Positive Potential: Regions of low electron density (positive potential) are anticipated around the hydrogen atoms of the azepane ring and, importantly, on the carbon atom of the nitromethylidene group. This positive potential highlights the electrophilic nature of this carbon, making it a likely site for nucleophilic attack.

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Trend | Implication |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low to Moderate | Relatively reactive |

| Electrophilicity Index (ω) | χ² / (2η) | High | Good electrophile |

Conformational Landscape Analysis and Energetics

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-chair forms. rsc.org The presence of the exocyclic nitromethylidene double bond introduces further conformational considerations.

The conformational landscape of this compound is likely dominated by a few low-energy structures. The planarity of the nitromethylidene group will influence the geometry of the adjacent part of the azepane ring. Computational modeling, such as that performed on substituted azepanes, can be employed to determine the relative energies of different conformers. rsc.org It is expected that the most stable conformer will seek to minimize steric interactions while maximizing favorable electronic interactions, such as conjugation.

The (2Z) configuration of the exocyclic double bond is crucial for the molecule's geometry. This configuration places the nitro group and the azepane ring on the same side of the double bond, which could lead to specific intramolecular interactions.

Table 3: Plausible Low-Energy Conformations of the Azepane Ring in this compound

| Conformation | Key Features | Predicted Relative Stability |

| Twist-Chair | Avoids some of the steric strain of chair and boat forms. | Likely to be a low-energy conformer. |

| Chair | Can exist in multiple forms. | May be higher in energy due to potential transannular interactions. |

| Boat | Generally higher in energy. | Unlikely to be the global minimum. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

Computational Elucidation of Reaction Barriers

The reactivity of this compound is dictated by the presence of both nucleophilic and electrophilic centers. Theoretical calculations can be used to determine the activation energies for various potential reactions. For instance, in reactions involving nucleophilic attack at the β-carbon of the nitromethylidene group, computational modeling can map the reaction coordinate and identify the transition state structure and its associated energy barrier.

Prediction of Reaction Outcomes

By comparing the energy barriers for different possible reaction pathways, computational models can predict the most likely reaction products. For example, in the case of a reaction with a diene, it is possible to computationally assess the feasibility of a Diels-Alder reaction where the nitromethylidene group acts as the dienophile. The regioselectivity and stereoselectivity of such reactions can also be predicted by analyzing the energies of the different possible transition states.

The synthesis of azepane derivatives can be complex, and theoretical modeling can aid in understanding and optimizing synthetic routes. For instance, recent work has shown the synthesis of polysubstituted azepanes through the dearomative ring expansion of nitroarenes, a process that could potentially be adapted for the synthesis of compounds like this compound. nih.govmanchester.ac.uk Computational studies of such reactions can help in understanding the mechanism and predicting the feasibility of different starting materials.

In Silico Prediction of Spectroscopic Signatures

The general approach involves first optimizing the geometry of the this compound molecule to find its most stable three-dimensional conformation. Following this, specific calculations are performed to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the identity of a synthesized compound and for the detailed assignment of experimental spectral bands.

Theoretical IR spectra are typically calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include the N-H stretch of the azepane ring, the C=C stretching of the nitromethylidene group, and the symmetric and asymmetric stretches of the nitro (NO₂) group. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum.

For NMR spectra, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. These calculations determine the magnetic shielding around each nucleus, which is highly sensitive to its local electronic environment. The predicted chemical shifts for the protons and carbons in the azepane ring and the nitromethylidene moiety would provide a detailed map of the molecule's electronic landscape.

The prediction of UV-Vis spectra is accomplished using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would likely predict strong absorptions related to π→π* transitions within the conjugated nitromethylidene system.

The table below outlines the computational methodologies and the types of spectroscopic data that would be predicted for this compound.

| Computational Method | Predicted Spectroscopic Data | Expected Insights for this compound |

| Density Functional Theory (DFT) Frequency Calculation | Infrared (IR) vibrational frequencies (cm⁻¹) and intensities. | Prediction of characteristic peaks for N-H, C=C, and NO₂ group vibrations. |

| Gauge-Independent Atomic Orbital (GIAO) DFT | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts (ppm). | Theoretical chemical shifts for all unique hydrogen and carbon atoms, aiding in the structural elucidation of the azepane ring and substituents. |

| Time-Dependent DFT (TD-DFT) | Ultraviolet-Visible (UV-Vis) absorption wavelengths (λ_max in nm) and oscillator strengths. | Identification of electronic transitions, likely dominated by the π-system of the nitromethylidene group. |

It is important to note that the accuracy of these in silico predictions is highly dependent on the chosen level of theory and basis set. The results of such computational studies provide a theoretical framework that is most powerful when used in conjunction with experimental spectroscopic data.

Synthetic Utility and Role As a Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The unique electronic properties of (2Z)-2-(nitromethylidene)azepane, arising from the conjugated nitro-enamine system, make it an excellent precursor for the synthesis of a variety of more complex, fused, and spirocyclic nitrogen-containing heterocycles. The electron-withdrawing nature of the nitro group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. Concurrently, the enamine nitrogen atom and the α-carbon retain nucleophilic character.

This dual reactivity can be harnessed in cyclization reactions. For instance, reaction with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the azepane core. The general reactivity of nitro-enediamines and related compounds as scaffolds for heterocycle synthesis has been well-documented, providing a basis for the potential applications of this compound. nih.gov

| Reactant Type | Potential Heterocyclic Product | Reaction Type |

| Dinucleophiles (e.g., ethylenediamine, amino acids) | Fused pyrazines, piperazines, or other diazepines | Tandem Michael addition-cyclization |

| 1,3-Dicarbonyl compounds | Fused pyridines or dihydropyridines | Michael addition followed by intramolecular condensation |

| Guanidine or amidines | Fused pyrimidine (B1678525) derivatives | Cyclocondensation |

Scaffold for Derivatization and Functional Group Interconversions

The this compound scaffold is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the interconversion of existing ones. This flexibility is crucial for generating libraries of compounds for drug discovery and for the synthesis of specific target molecules.

The nitro group itself is a versatile functional handle that can be transformed into a variety of other functionalities. For example, reduction of the nitro group can yield the corresponding aminomethylidene derivative, which can be further functionalized. Alternatively, the nitro group can be replaced by other substituents through nucleophilic substitution reactions under specific conditions.

The enamine moiety can also be targeted for derivatization. For instance, the nitrogen atom can be acylated or alkylated. The double bond can undergo various addition reactions, leading to the saturation of the exocyclic methylene (B1212753) group and the introduction of new substituents on the azepane ring. A related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, has been shown to react with acryloyl chloride to produce a 2,3,6,7-tetrahydro-5(1H)-indolizinone derivative, highlighting the synthetic utility of such scaffolds in constructing azabicyclic systems. researchgate.net

| Reagent/Condition | Transformation | Product Type |

| Reducing agents (e.g., H₂, Pd/C; SnCl₂) | Reduction of nitro group | Aminomethylidene azepane |

| Strong nucleophiles | Nucleophilic substitution of the nitro group | Substituted methylidene azepanes |

| Acylating agents (e.g., acid chlorides, anhydrides) | N-Acylation | N-Acyl-2-(nitromethylidene)azepane |

| Alkylating agents (e.g., alkyl halides) | N-Alkylation or C-Alkylation | N-Alkyl or C-Alkyl derivatives |

| Dienes (e.g., cyclopentadiene) | Diels-Alder reaction | Spirocyclic or fused ring systems |

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single pot. nih.govnih.gov The electrophilic nature of the β-carbon in this compound makes it an ideal candidate for participation in MCRs.

For example, it could act as the Michael acceptor in a sequence involving a nucleophile and an aldehyde. This could lead to the one-pot synthesis of highly functionalized azepane derivatives. The versatility of nitroalkenes in MCRs is well-established, and these principles can be extended to the this compound system. nih.gov Such reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials.

A hypothetical MCR could involve this compound, an aromatic aldehyde, and a source of cyanide (e.g., TMSCN) in a Strecker-type reaction, leading to the formation of an α-amino nitrile derivative on the exocyclic methylene carbon. Another possibility is a Biginelli- or Hantzsch-type reaction where the nitro-enamine functionality participates in the cyclocondensation process.

Strategic Use in Target-Oriented Synthesis

The unique reactivity of this compound can be strategically employed in the total synthesis of natural products and other complex target molecules containing the azepane framework. The ability to introduce substituents and build new rings onto the azepane core makes this compound a valuable chiron for convergent synthetic strategies.

The synthesis of polyhydroxylated azepanes, which are of interest as iminosugar mimics and potential glycosidase inhibitors, often involves complex multi-step sequences. researchgate.net While not directly reported, this compound could potentially be elaborated into such structures. For instance, dihydroxylation of the double bond followed by reduction of the nitro group and subsequent functional group manipulations could provide a pathway to novel azepane-based iminosugars.

The application of related enaminones in the synthesis of azabicyclic alkaloids has been noted, suggesting that this compound could similarly serve as a key intermediate in the synthesis of alkaloids containing a seven-membered nitrogen ring. researchgate.net The strategic disconnection of a complex target molecule to reveal this compound as a key building block would allow for an efficient and modular synthetic approach.

Q & A

Q. What are the established synthetic routes for (2Z)-2-(nitromethylidene)azepane, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves S-alkylation of azepane-2-thione with nitro-substituted electrophiles. For instance, reacting p-nitrophenacyl bromide with azepane-2-thione in dry acetonitrile under reflux conditions yields the Z-isomer via sulfide extrusion . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Temperature : Reflux conditions (~80°C) optimize reaction kinetics.

- Stereocontrol : The Z-configuration is stabilized by intramolecular N–H⋯O hydrogen bonding, forming an S(6) ring .

Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane) isolates the product in ~70% yield .

Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?

- Z-configuration : The nitro group and azepane ring adopt a planar geometry, stabilized by intramolecular N–H⋯O hydrogen bonds (2.09 Å) .

- Hydrogen bonding : Intermolecular N–H⋯O bonds form R₂²(4) motifs, enhancing lattice stability .

Crystallographic parameters (e.g., triclinic P1 space group, α = 76.5°, β = 81.1°, γ = 80.6°) are refined using WinGX .

Advanced Research Questions

Q. What computational methods validate the conformational stability and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate with experimental SCXRD

- NBO analysis : Delocalization energy (~30 kcal/mol) confirms intramolecular H-bonding .

- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity suitable for electrophilic substitutions .

Molecular dynamics simulations (AMBER) predict solvent-dependent conformational flexibility, with aqueous environments destabilizing the Z-isomer .

Q. How does the nitro group in this compound influence its chemical reactivity in reduction and cycloaddition reactions?

- Methodological Answer : The nitro group acts as both an electron-withdrawing group and a hydrogen-bond acceptor:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming (2Z)-2-(aminomethylidene)azepane, a precursor for heterocyclic scaffolds .

- Cycloaddition : Under microwave irradiation, the nitroolefin participates in [4+2] Diels-Alder reactions with dienes (e.g., furan), yielding bicyclic adducts with >90% regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., ring puckering):

- Variable-temperature NMR : At −40°C, splitting of azepane proton signals confirms slow ring inversion .

- SCXRD : Static crystal structures show planar geometries, while solution NMR reflects averaged conformations .

Hybrid approaches (e.g., NOESY + DFT) reconcile these differences by modeling time-averaged structures .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to its E-isomer and non-nitrated analogs?

- Methodological Answer :

Q. What role does this compound play in synthesizing polycyclic alkaloid analogs?

- Methodological Answer : The compound serves as a vinylogous amide precursor:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.